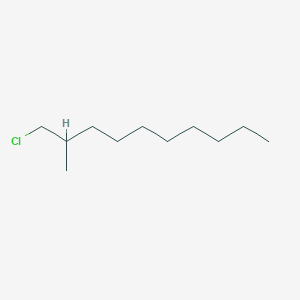

1-Chloro-2-methyldecane

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H23Cl |

|---|---|

Molecular Weight |

190.75 g/mol |

IUPAC Name |

1-chloro-2-methyldecane |

InChI |

InChI=1S/C11H23Cl/c1-3-4-5-6-7-8-9-11(2)10-12/h11H,3-10H2,1-2H3 |

InChI Key |

FNCYSQFDCZDQDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)CCl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Chloro 2 Methyldecane

Nucleophilic Substitution Reactions

Unimolecular (SN1) Reaction Pathways

The SN1 mechanism involves a multi-step process initiated by the formation of a carbocation intermediate. chemicalnote.com Generally, primary alkyl halides like 1-Chloro-2-methyldecane are poor substrates for the SN1 pathway due to the high instability of the resulting primary carbocation. libretexts.org However, under forcing conditions, such as in the presence of a highly polar, protic solvent and the absence of a strong nucleophile, an SN1 pathway can be initiated, which typically involves rapid rearrangement of the intermediate carbocation. libretexts.org

The rate-determining step in an SN1 reaction is the spontaneous dissociation of the leaving group (in this case, the chloride ion) to form a carbocation. libretexts.org For this compound, this would initially produce a highly unstable primary carbocation.

Due to this instability, the primary carbocation will almost instantaneously undergo a rearrangement to form a more stable carbocation. libretexts.orglibretexts.org The most probable rearrangement is a 1,2-hydride shift, where a hydrogen atom from the adjacent C2 carbon migrates with its pair of electrons to the positively charged C1 carbon. masterorganicchemistry.com This process is energetically favorable as it transforms the unstable primary carbocation into a more stable secondary carbocation.

This rearrangement is a hallmark of SN1 reactions involving substrates that can form more stable carbocations through such shifts. masterorganicchemistry.comorganicchemistrytutor.com The resulting secondary carbocation is stabilized by the electron-donating inductive effects of the attached alkyl groups. Once the more stable secondary carbocation is formed, it is rapidly attacked by a nucleophile to yield the final substitution product. pearson.com

The kinetics of the SN1 reaction are highly dependent on the solvent. Polar protic solvents, such as water, ethanol, and methanol, are particularly effective at promoting the SN1 pathway. libretexts.orgbrainkart.com These solvents possess the ability to stabilize the transition state leading to the formation of the carbocation and the chloride anion through hydrogen bonding and strong dipole-dipole interactions. youtube.com This solvation lowers the activation energy for the initial ionization step, thereby increasing the reaction rate. libretexts.org

| Solvent | Dielectric Constant (ε) | Relative Rate of Solvolysis |

|---|---|---|

| Acetic Acid | 6.2 | 1 |

| Methanol | 33 | 4 |

| Ethanol | 24.5 | 10 |

| Formic Acid | 58 | 5,000 |

| Water | 80.4 | 150,000 |

This table illustrates the general trend of increasing SN1 reaction rates with increasing solvent polarity, using the solvolysis of a generic tertiary alkyl halide as a model.

From a stereochemical standpoint, the secondary carbocation intermediate formed after the hydride shift is sp²-hybridized and has a trigonal planar geometry. libretexts.orgchemistrysteps.com This planarity allows the nucleophile to attack from either face of the carbocation with nearly equal probability. chemicalnote.com If the nucleophilic attack occurs at a newly formed chiral center, the result is a nearly 50:50 mixture of two enantiomers, leading to a racemic or near-racemic product. libretexts.org

Bimolecular (SN2) Reaction Pathways

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com Primary alkyl halides are generally excellent substrates for the SN2 reaction due to minimal steric hindrance. masterorganicchemistry.com

In the SN2 reaction of this compound, a nucleophile directly attacks the primary carbon (C1) bearing the chlorine atom. This attack occurs from the side opposite to the carbon-chlorine bond, in a "backside attack." masterorganicchemistry.com As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the chlorine simultaneously breaks. libretexts.org

A key stereochemical outcome of this concerted mechanism is the inversion of configuration at the electrophilic carbon, a phenomenon known as Walden inversion. vedantu.comlscollege.ac.inwikipedia.org This can be visualized as an umbrella flipping inside out in the wind. lscollege.ac.in Although the C1 carbon in this compound is not a stereocenter itself, the molecule is chiral due to the stereocenter at C2. The backside attack results in a predictable inversion of the three-dimensional arrangement around C1. byjus.com

SN2 reactions are highly sensitive to steric hindrance around the reaction center. utexas.educhemistrysteps.com While this compound is a primary alkyl halide, the presence of a methyl group on the adjacent (β) carbon introduces more steric bulk compared to an unbranched primary halide like 1-chlorodecane. acs.org This β-substitution slows the rate of the SN2 reaction because the methyl group hinders the nucleophile's approach to the backside of the electrophilic carbon. libretexts.org

| Alkyl Halide | Substitution | Relative Rate |

|---|---|---|

| CH₃-Cl (Methyl) | Methyl | >100 |

| CH₃CH₂-Cl (Primary) | Primary | 1 |

| (CH₃)₂CHCH₂-Cl (Primary, β-branched) | Primary | 0.1 |

| (CH₃)₃CCH₂-Cl (Primary, β-branched) | Primary | 0.0001 |

| (CH₃)₂CH-Cl (Secondary) | Secondary | 0.01 |

This table shows the general effect of steric hindrance on the relative rates of SN2 reactions. The rate for this compound would be expected to be slower than a simple primary halide but faster than a more heavily branched or secondary halide.

The structure and strength of the nucleophile also play a critical role. Strong, less sterically hindered nucleophiles increase the rate of SN2 reactions. libretexts.orglibretexts.org For example, small, potent nucleophiles like iodide (I⁻), hydroxide (OH⁻), and cyanide (CN⁻) are very effective. pressbooks.pub Conversely, bulky nucleophiles, such as tert-butoxide [(CH₃)₃CO⁻], are poor nucleophiles for SN2 reactions due to their own steric hindrance, which impedes their ability to perform a backside attack. libretexts.org

| Nucleophile | Category | Relative Reactivity |

|---|---|---|

| CH₃COO⁻ | Good | 500 |

| Cl⁻ | Good | 1,000 |

| N₃⁻ | Good | 1,000 |

| OH⁻ | Good | 10,000 |

| CH₃O⁻ | Good | 25,000 |

| I⁻ | Very Good | 100,000 |

| CN⁻ | Very Good | 100,000 |

| HS⁻ | Very Good | 100,000 |

This table displays the relative reactivity of various nucleophiles in an SN2 reaction with a primary alkyl halide in a polar aprotic solvent. libretexts.org

Competition Between SN1 and SN2 Mechanisms

Nucleophilic substitution reactions of this compound can theoretically proceed through either an SN1 or SN2 mechanism. However, the structure of the substrate strongly favors one pathway over the other. The SN2 (bimolecular nucleophilic substitution) reaction involves a one-step mechanism where a nucleophile attacks the carbon atom bearing the leaving group from the backside. odinity.com This mechanism is favored by primary alkyl halides. Conversely, the SN1 (unimolecular nucleophilic substitution) reaction is a two-step process involving the formation of a carbocation intermediate. odinity.comlibretexts.org

For this compound, the SN2 pathway is generally preferred due to its primary alkyl halide structure. A strong nucleophile can attack the electrophilic carbon bonded to the chlorine. However, the methyl group at the C-2 position introduces steric hindrance, which can slow the rate of the SN2 reaction compared to an unbranched primary alkyl halide.

The SN1 mechanism is highly unlikely for this compound. This is because it would require the formation of a highly unstable primary carbocation after the chloride ion departs. quora.com The rate of SN1 reactions is dependent on the stability of the carbocation intermediate, with tertiary carbocations being the most stable. youtube.com Therefore, the energy barrier to form a primary carbocation is prohibitively high under normal conditions.

Table 1: Factors Influencing SN1 vs. SN2 Mechanisms for this compound

| Factor | Influence on SN1 | Influence on SN2 | Preferred Mechanism for this compound |

| Substrate Structure | Disfavored (Primary halide leads to unstable primary carbocation) | Favored (Primary halide) but slowed by β-branching | SN2 |

| Nucleophile | Rate is independent of the nucleophile's concentration or strength | Favored by strong, unhindered nucleophiles | SN2 |

| Solvent | Favored by polar protic solvents that stabilize the carbocation | Favored by polar aprotic solvents | Dependent on conditions, but substrate structure is key |

| Leaving Group | Good leaving group is essential | Good leaving group is essential | N/A (Chloride is a reasonably good leaving group for both) |

Elimination Reactions

Elimination reactions are another major pathway for the reactivity of this compound, often competing with substitution reactions. These reactions involve the removal of a hydrogen atom and the chlorine atom from adjacent carbons to form an alkene.

Unimolecular (E1) Reaction Mechanisms

The E1 (unimolecular elimination) mechanism, much like the SN1 mechanism, proceeds through a carbocation intermediate. pressbooks.publibretexts.org The rate-determining step is the formation of this carbocation. masterorganicchemistry.com Since this compound is a primary alkyl halide, the formation of the corresponding primary carbocation is energetically unfavorable. Consequently, the E1 pathway is not a significant reaction for this compound under most conditions.

Bimolecular (E2) Reaction Mechanisms and Zaitsev's Rule

The E2 (bimolecular elimination) mechanism is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. pressbooks.pub This mechanism is favored by strong bases. In the case of this compound, there are two types of β-hydrogens (hydrogens on the carbon adjacent to the carbon with the chlorine) that can be removed.

According to Zaitsev's rule, in an elimination reaction, the major product is typically the more stable, more highly substituted alkene. pressbooks.publibretexts.orgchadsprep.comlibretexts.org For this compound, removal of a hydrogen from the C-2 carbon results in the formation of 2-methyldec-1-ene (a disubstituted alkene), which is the Zaitsev product. Removal of a hydrogen from the methyl group on C-2 is not possible. However, removal of a hydrogen from the C-3 position is not possible as it is not a beta-carbon. The beta-hydrogens are on the C-2 carbon. Therefore, only one constitutional isomer is possible from E2 elimination.

It is important to note that the use of a sterically hindered, bulky base can favor the formation of the less substituted alkene (Hofmann product). However, for this compound, there is only one possible alkene product from the E2 elimination.

Table 2: Potential E2 Elimination Product of this compound

| Product Name | Structure | Type of Alkene | Classification |

| 2-methyldec-1-ene | CH2=C(CH3)(CH2)7CH3 | Disubstituted | Zaitsev Product |

Competition Between Substitution and Elimination Pathways

For a primary alkyl halide like this compound, there is significant competition between the SN2 and E2 reaction pathways. The outcome of the reaction is highly dependent on the reaction conditions, particularly the nature of the base/nucleophile and the temperature.

Strength and Steric Hindrance of the Base/Nucleophile : Strong, unhindered bases such as hydroxide (OH⁻) or ethoxide (CH₃CH₂O⁻) can act as both nucleophiles and bases, leading to a mixture of SN2 and E2 products. Strong, sterically hindered bases, such as potassium tert-butoxide ((CH₃)₃CO⁻ K⁺), are poor nucleophiles due to their bulk and will favor the E2 pathway, leading to the alkene as the major product.

Temperature : Higher temperatures generally favor elimination reactions over substitution reactions. masterorganicchemistry.com Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions.

Table 3: Conditions Favoring Substitution (SN2) vs. Elimination (E2) for this compound

| Condition | Favors SN2 | Favors E2 |

| Base/Nucleophile | Strong, unhindered nucleophiles (e.g., I⁻, RS⁻) | Strong, sterically hindered bases (e.g., t-BuO⁻) |

| Temperature | Lower temperatures | Higher temperatures |

| Solvent | Polar aprotic solvents | Solvents that are the conjugate acid of the base used |

Organometallic Reagent Formation

Grignard Reagent Synthesis from this compound

This compound can be used to prepare a Grignard reagent, which is a potent organometallic nucleophile. The synthesis involves the reaction of the alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

The reaction proceeds via the insertion of the magnesium atom into the carbon-chlorine bond, forming 2-methyldecylmagnesium chloride. It is crucial that the reaction is carried out under anhydrous conditions, as any trace of water will react with the Grignard reagent in an acid-base reaction to protonate it, forming the corresponding alkane (2-methyldecane) and magnesium hydroxychloride.

The resulting Grignard reagent is a strong base and a powerful nucleophile, making it a versatile intermediate in organic synthesis for the formation of new carbon-carbon bonds by reacting it with electrophiles like aldehydes, ketones, esters, and carbon dioxide. youtube.com

Reaction Scheme:

CH₃(CH₂)₇CH(CH₃)CH₂Cl + Mg --(anhydrous ether)--> CH₃(CH₂)₇CH(CH₃)CH₂MgCl

Lithium Reagent Formation

The formation of an organolithium reagent from this compound involves its reaction with lithium metal. Similar to Grignard reagent formation, this process is believed to proceed through radical intermediates initiated by a single-electron transfer from the lithium metal to the alkyl chloride. The resulting 2-methyldecyllithium is a highly reactive nucleophile and a strong base, useful in various organic syntheses.

Coupling Reactions in Organic Synthesis

This compound, as a secondary alkyl halide, can participate in various carbon-carbon bond-forming reactions, which are fundamental to modern organic synthesis.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Negishi)

Transition-metal-catalyzed cross-coupling reactions are powerful methods for forming C-C bonds. researchgate.netthermofisher.com However, the use of unactivated secondary alkyl halides like this compound presents challenges, such as slower rates of oxidative addition and the potential for competing β-hydride elimination. nih.govprinceton.edu

Heck Reaction: This reaction typically couples an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org The use of alkyl halides, especially unactivated ones, is less common but has been developed. nih.gov A potential Heck-type reaction involving this compound would couple the 2-methyldecyl group to an alkene.

Suzuki Reaction: The Suzuki coupling involves the reaction of an organoboron compound with an organic halide. libretexts.orgmdpi.com Nickel-catalyzed protocols have been developed that successfully couple unactivated secondary alkyl halides with alkylboranes at room temperature. scispace.comnih.gov

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide. wikipedia.orgorganic-chemistry.org This method is often effective for coupling sp³-hybridized carbon centers and has been applied to secondary alkyl halides using nickel or palladium catalysts. nih.govnih.gov

| Reaction | Coupling Partners for this compound | Typical Catalyst | Product Type |

| Heck | Alkene | Palladium (Pd) | Substituted Alkene |

| Suzuki | Organoboron Reagent (e.g., Alkylborane) | Nickel (Ni) or Palladium (Pd) | Alkane (C(sp³)-C(sp³)) |

| Negishi | Organozinc Reagent | Nickel (Ni) or Palladium (Pd) | Alkane (C(sp³)-C(sp³)) |

The catalytic cycle for these cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Oxidative Addition: This is often the rate-limiting step for less reactive electrophiles like alkyl chlorides. nih.gov The low-valent transition metal (e.g., Ni(0) or Pd(0)) inserts into the carbon-chlorine bond of this compound. For secondary alkyl halides, this can proceed through different pathways:

Sₙ2 Mechanism: The metal center acts as a nucleophile, attacking the carbon and displacing the chloride. This is less likely for sterically hindered secondary centers. nih.govlibretexts.org

Radical Mechanism: A single-electron transfer from the metal to the alkyl halide generates an alkyl radical and a metal(I) species. This is a common pathway for nickel catalysts and unactivated alkyl halides. nih.govacs.org

Reductive Elimination: This is the final, product-forming step. libretexts.org The two organic groups coupled to the metal center are eliminated to form the new carbon-carbon bond, and the metal catalyst is regenerated in its low-valent state. libretexts.orgrutgers.edu For this to occur, the two groups must typically be in a cis orientation on the metal center. libretexts.org

The choice of ligand coordinated to the metal center is crucial for the success of cross-coupling reactions involving secondary alkyl halides. princeton.edursc.org The ligand influences the electronic and steric properties of the catalyst, affecting its reactivity and selectivity.

Promoting Oxidative Addition: Electron-rich ligands enhance the electron density on the metal center, making it more nucleophilic and promoting its insertion into the C-Cl bond.

Facilitating Reductive Elimination: Bulky ligands can promote reductive elimination by creating steric strain that is relieved upon product formation.

Inhibiting Side Reactions: A key role of the ligand is to prevent β-hydride elimination, a common side reaction with alkyl groups that have hydrogen atoms on the β-carbon.

For nickel-catalyzed Suzuki couplings of unactivated secondary alkyl halides, 1,2-diamine ligands have proven to be particularly effective. scispace.com

| Ligand Class | Example | Key Features | Application in Secondary Alkyl Halide Coupling |

| Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Bulky, electron-rich | Effective in many Pd and Ni-catalyzed couplings. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, sterically demanding | Stabilize catalytic intermediates and promote reactivity. |

| Diamines | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | Bidentate, electron-donating | Shown to be highly effective for Ni-catalyzed alkyl-alkyl Suzuki reactions. scispace.com |

Reductive Coupling Processes

Reductive coupling reactions offer a powerful method for carbon-carbon bond formation by joining two electrophilic partners, such as alkyl halides, in the presence of a reducing agent. For this compound, a primary alkyl halide, these processes typically involve transition metal catalysts, with nickel and palladium complexes being particularly prevalent. These reactions effectively form a new C-C bond at the site of the chlorine atom, leading to the formation of larger hydrocarbon structures.

The general transformation can be represented as follows:

2 R-Cl + [Reducing Agent] + [Catalyst] → R-R + [Byproducts]

Where R represents the 2-methyldecyl group.

Nickel-catalyzed reductive couplings are well-established for a variety of alkyl halides. rsc.orgorganic-chemistry.org In a typical system, a low-valent nickel complex, often generated in situ from a nickel(II) salt and a reducing agent like manganese or zinc, serves as the active catalyst. The mechanism is thought to proceed through a series of oxidative addition and reductive elimination steps. While the precise mechanism can be complex and dependent on the specific ligands and reaction conditions, a plausible pathway involves the oxidative addition of this compound to a Ni(0) species to form an alkyl-nickel(II) intermediate. Subsequent reaction with another molecule of the alkyl halide and further reduction can lead to a dialkyl-nickel(II) complex, from which the coupled product, 3,4-dimethyl-dodecane, is eliminated, regenerating the active nickel catalyst.

The table below illustrates potential outcomes of reductive coupling reactions involving this compound, based on common findings in the literature for similar alkyl halides.

| Catalyst System | Reducing Agent | Typical Solvent | Potential Product | Expected Yield Range |

| NiCl₂(bpy) | Mn | DMF | 3,4-Dimethyldodecane | Moderate to High |

| Pd(PPh₃)₄ | Zn | THF | 3,4-Dimethyldodecane | Low to Moderate |

| Ni(cod)₂/ligand | Zn | DMA | 3,4-Dimethyldodecane | High |

Cross-coupling reactions, where this compound is coupled with a different alkyl or aryl halide, are also feasible and significantly expand the synthetic utility of this process. core.ac.uk The chemoselectivity of such reactions can be challenging to control due to the similar reactivity of the two different alkyl halides. rsc.org

Radical Reactions and Their Pathways

Beyond ionic and organometallic pathways, this compound can also participate in reactions proceeding through radical intermediates. These highly reactive species, characterized by the presence of an unpaired electron, can be generated under specific conditions, such as exposure to UV light or the use of radical initiators.

A classic example of a free radical chain mechanism involving a chloroalkane is free radical halogenation. wikipedia.org Although this compound is already chlorinated, further reaction at other positions on the alkyl chain can occur, particularly in the presence of a halogen (like Cl₂) and UV light. This process is characterized by three key stages: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of a molecule with a weak bond, typically the halogen, to generate two radical species. For instance, chlorine gas can be cleaved by UV light to form two chlorine radicals (Cl•). libretexts.orgmasterorganicchemistry.com

Cl₂ + hν → 2 Cl•

Propagation: These highly reactive chlorine radicals can then abstract a hydrogen atom from the this compound molecule to form hydrogen chloride and a 1-chloro-2-methyldecyl radical. This radical can be formed at various positions on the carbon chain. The stability of the resulting alkyl radical influences the regioselectivity of this step, with tertiary radicals being more stable than secondary, which are more stable than primary radicals. Subsequently, the alkyl radical reacts with another molecule of the halogen (Cl₂) to form a dichlorinated product and a new chlorine radical, which can continue the chain reaction. lumenlearning.com

R-H + Cl• → R• + HCl R• + Cl₂ → R-Cl + Cl•

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. libretexts.org This can occur in several ways, such as the combination of two chlorine radicals, two alkyl radicals, or an alkyl radical and a chlorine radical.

Cl• + Cl• → Cl₂ R• + R• → R-R R• + Cl• → R-Cl

The table below outlines the potential products of a free radical chlorination of this compound, highlighting the different constitutional isomers that can be formed.

| Reactant | Reaction Conditions | Major Monosubstitution Products | Minor Monosubstitution Products |

| This compound | Cl₂, UV light | Dichloro-2-methyldecanes | Other isomeric dichlorides |

Note: The product distribution would be complex, with a mixture of constitutional isomers of dichloro-2-methyldecane. The exact ratios would depend on the relative reactivity of the C-H bonds at different positions.

Single Electron Transfer (SET) represents a fundamental step in various chemical transformations and can be a key process in the reactivity of alkyl halides like this compound. nih.gov In an SET process, a single electron is transferred from a donor species (a reductant) to an acceptor species (in this case, the alkyl halide). This transfer initiates a reaction cascade, often involving radical intermediates.

For this compound, an SET process can be depicted as:

R-Cl + e⁻ (from donor) → [R-Cl]•⁻

This initial electron transfer results in the formation of a radical anion intermediate. This species is often unstable and can undergo rapid fragmentation, typically involving the cleavage of the carbon-halogen bond, to generate an alkyl radical and a halide anion.

[R-Cl]•⁻ → R• + Cl⁻

The resulting 2-methyldecyl radical can then participate in a variety of subsequent reactions, including coupling with other radicals, hydrogen atom abstraction, or further reduction.

SET processes are integral to certain types of reductive coupling reactions, particularly those mediated by alkali metals or some transition metal complexes. For instance, in a Wurtz-type reaction, an alkali metal (like sodium) can act as the electron donor. The SET from the metal surface to the alkyl halide generates the alkyl radical, which can then dimerize.

SET mechanisms are also proposed in some nickel-catalyzed reductive couplings, where a low-valent nickel species may initiate the reaction through a single electron transfer to the alkyl halide. acs.org The involvement of SET pathways can be influenced by factors such as the steric hindrance of the alkyl halide, the nature of the reductant, and the solvent. researchgate.net

| Electron Donor (Reductant) | Key Intermediate | Subsequent Reaction | Potential Final Product |

| Alkali Metal (e.g., Na) | 2-methyldecyl radical | Dimerization | 3,4-Dimethyldodecane |

| Low-valent Nickel Complex | 2-methyldecyl radical | Coupling within the catalyst's coordination sphere | 3,4-Dimethyldodecane |

| Organic Electron Donor | 2-methyldecyl radical | Hydrogen abstraction or coupling | 2-Methyldecane or 3,4-Dimethyldodecane |

Note: This table provides a simplified overview of potential SET-initiated pathways. The actual reaction mechanism can be more complex and may involve a combination of steps.

Advanced Analytical Methodologies for Research on 1 Chloro 2 Methyldecane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For 1-Chloro-2-methyldecane, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to determine the molecule's three-dimensional structure.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of the chlorine atom and the alkyl chain's structure. Protons closer to the chlorine atom are deshielded and resonate at a lower field (higher ppm values).

Predicted ¹H NMR Chemical Shifts for this compound:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 (CH₂Cl) | 3.4 - 3.6 | Doublet of doublets (dd) |

| H2 (CH) | 1.7 - 1.9 | Multiplet (m) |

| H3-H9 ((CH₂)₇) | 1.2 - 1.4 | Multiplet (m) |

| H10 (CH₃) | 0.8 - 0.9 | Triplet (t) |

| 2-CH₃ | 0.9 - 1.0 | Doublet (d) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom attached to the chlorine (C1) is significantly deshielded. The chemical shifts of the other carbon atoms are influenced by their position relative to the chloro and methyl groups.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₂Cl) | 45 - 50 |

| C2 (CH) | 35 - 40 |

| C3-C9 ((CH₂)₇) | 22 - 32 |

| C10 (CH₃) | ~14 |

| 2-CH₃ | 15 - 20 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. longdom.org For this compound, COSY would show correlations between the protons on C1 and the proton on C2, and between the proton on C2 and the protons on C3, as well as the methyl group at the 2-position. longdom.org This helps to trace the connectivity of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. acs.org This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. acs.org In the context of this compound, NOESY can help to elucidate the preferred conformation of the alkyl chain and the stereochemical relationship between the substituents.

As this compound is a chiral molecule, determining its absolute configuration is a significant aspect of its characterization. nih.gov NMR spectroscopy, in conjunction with chiral auxiliaries, is a powerful method for this purpose. researchgate.net

Chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used to convert the enantiomers of this compound into diastereomers, which will have distinct NMR spectra. researchgate.net By analyzing the differences in the chemical shifts of the resulting diastereomeric species, it is possible to determine the enantiomeric excess and, in many cases, the absolute configuration of the original molecule. wikipedia.org Advanced NMR techniques, such as those performed in chiral liquid crystal solvents, can also be employed to induce diastereotopic differentiation of the enantiomers' signals, allowing for stereochemical assignment. nih.gov

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The fragmentation pattern of this compound is expected to show characteristic features of long-chain alkyl chlorides.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak, arising from the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. wordpress.com This results in two peaks for the molecular ion (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak.

Common fragmentation pathways for alkyl halides include the loss of a halogen radical and cleavage of the carbon-carbon bonds. libretexts.org For this compound, significant fragmentation is expected to occur at the branched point, leading to the formation of stable carbocations. libretexts.org

Predicted Key Fragments in the EI-MS of this compound:

| m/z | Proposed Fragment |

| 190/192 | [C₁₁H₂₃Cl]⁺ (Molecular Ion) |

| 155 | [C₁₁H₂₃]⁺ (Loss of Cl) |

| 49/51 | [CH₂Cl]⁺ |

| 43 | [C₃H₇]⁺ |

| 57 | [C₄H₉]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, typically to four or more decimal places. researchgate.net This high accuracy allows for the determination of the elemental composition of the molecular ion and its fragments. researchgate.net For this compound (C₁₁H₂₃Cl), HRMS can be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Calculated Exact Masses for the Molecular Ions of this compound:

| Ion Formula | Calculated Exact Mass (Da) |

| [C₁₁H₂₃³⁵Cl]⁺ | 190.1488 |

| [C₁₁H₂₃³⁷Cl]⁺ | 192.1459 |

This precise mass measurement is a definitive method for confirming the elemental formula of this compound and distinguishing it from other compounds with the same nominal mass.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For a volatile and thermally stable compound like this compound, gas chromatography is the most suitable technique, while high-performance liquid chromatography may be employed for analyzing related, less volatile compounds.

Gas chromatography (GC) is the premier analytical technique for the separation and analysis of volatile compounds such as this compound. The compound's relatively low boiling point and thermal stability allow it to be vaporized without decomposition, a prerequisite for GC analysis. gcms.cz A sample containing the analyte is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases.

Flame Ionization Detector (FID): For quantitative analysis, the Flame Ionization Detector (FID) is commonly used. measurlabs.com As the separated components elute from the column, they are combusted in a hydrogen-air flame. This process generates ions, creating a current that is proportional to the amount of organic analyte present. FID offers high sensitivity for hydrocarbons and is robust for quantification, making it ideal for determining the purity of this compound.

Mass Spectrometry (MS): When coupled with a Mass Spectrometer (MS), GC becomes a powerful tool for definitive identification. impactfactor.org As analytes elute from the GC column, they enter the MS, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

For this compound, the mass spectrum is expected to show a small molecular ion peak due to the instability of the parent ion. docbrown.info The presence of chlorine is readily identified by the characteristic M+2 isotopic peak, resulting from the natural abundance of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. libretexts.org Fragmentation patterns are predictable and provide significant structural information. Key fragmentation pathways for haloalkanes include:

Alpha-cleavage: Scission of the C-C bond adjacent to the chlorine atom.

Loss of a chlorine radical: Resulting in an alkyl cation.

Loss of hydrogen chloride (HCl): Leading to the formation of an alkene radical cation. docbrown.info

Based on the fragmentation of analogous compounds like 1-chloro-2-methylpropane, the mass spectrum of this compound would likely exhibit characteristic fragment ions. docbrown.info

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 190/192 | [C₁₁H₂₃Cl]⁺ | Molecular Ion (M⁺) |

| 155 | [C₁₁H₂₃]⁺ | Loss of •Cl |

| 154 | [C₁₁H₂₂]⁺• | Loss of HCl |

| 57 | [C₄H₉]⁺ | Cleavage yielding tert-butyl cation |

| 43 | [C₃H₇]⁺ | Cleavage yielding isopropyl cation |

High-Performance Liquid Chromatography (HPLC) is generally less suitable for the direct analysis of volatile, non-polar compounds like this compound, for which GC is superior. libretexts.org However, HPLC becomes an invaluable tool when analyzing complex mixtures that may contain this compound alongside non-volatile or thermally labile impurities, reactants, or degradation products.

A typical approach for such an analysis would involve reversed-phase HPLC (RP-HPLC). libretexts.org In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. pharmaknowledgeforum.com Non-polar compounds are retained longer on the column. Given the non-polar nature of this compound, it would elute very late or may require a mobile phase with a high percentage of organic solvent. The primary utility of HPLC in this context is the separation and quantification of more polar, related substances that are not amenable to GC analysis. Detection can be challenging as simple alkyl halides lack a strong chromophore for UV-Vis detection. Therefore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be necessary.

The development and validation of an analytical method are critical to ensure that the results are reliable, reproducible, and fit for purpose. jparonline.com For this compound, this process would predominantly focus on a GC-based method. The validation process is governed by guidelines from bodies like the International Council for Harmonisation (ICH). ich.org

The key parameters evaluated during method validation include: environics.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability (short-term precision) and intermediate precision (within-laboratory variations).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Validation Parameter | Typical Acceptance Criteria for a GC Method |

|---|---|

| Specificity | Analyte peak is well-resolved from other peaks (Resolution > 2). |

| Linearity | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Recovery typically within 98-102% for drug substance. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) < 2%. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. |

| Robustness | RSD of results should remain within acceptable limits despite minor changes in parameters (e.g., temperature, flow rate). |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for identifying the functional groups present in a molecule. They provide a molecular fingerprint that can be used for structural confirmation. IR and Raman are often considered complementary techniques because their selection rules differ. sfr.ca A molecular vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it causes a change in the molecule's polarizability. gatewayanalytical.comksu.edu.sa

For this compound, the key functional groups are the alkyl C-H bonds and the C-Cl bond.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by absorptions corresponding to the vibrations of the long alkyl chain. Strong, sharp peaks in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching vibrations. researchgate.net C-H bending vibrations for CH₂ and CH₃ groups will appear in the 1375-1470 cm⁻¹ range. The most diagnostic peak for this molecule is the C-Cl stretching vibration. For chloroalkanes, this absorption typically occurs in the fingerprint region, between 540 and 785 cm⁻¹. sapub.org This band is generally strong in the IR spectrum due to the polar nature of the C-Cl bond.

Raman Spectroscopy: In the Raman spectrum, the non-polar C-H and C-C bonds of the alkyl backbone are expected to produce strong signals. ksu.edu.sa Symmetric stretching and bending vibrations, which might be weak in the IR spectrum, are often strong in the Raman spectrum. The C-Cl stretch is also Raman active and would be expected in a similar region as in the IR spectrum (around 600-800 cm⁻¹). researchgate.net The complementarity of the two techniques can provide a more complete vibrational analysis of the molecule. spectroscopyonline.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong | Strong |

| C-H Bend (CH₂/CH₃) | 1375 - 1470 | Medium | Medium |

| C-C Stretch (Backbone) | 800 - 1200 | Weak | Medium-Strong |

| C-Cl Stretch | 540 - 785 | Medium-Strong | Medium |

Computational and Theoretical Investigations of 1 Chloro 2 Methyldecane

Quantum Chemical Calculations

Quantum chemical calculations, based on solving the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. northwestern.edulsu.edu For 1-Chloro-2-methyldecane, these calculations can elucidate the distribution of electrons and the stability of its various shapes.

The electronic structure of this compound dictates its fundamental chemical properties. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to determine the arrangement of electrons in molecular orbitals and the nature of the chemical bonds. researchgate.net The presence of the electronegative chlorine atom significantly influences the electronic environment.

An analysis of the electronic structure would reveal a polarized carbon-chlorine (C-Cl) bond, where the chlorine atom draws electron density from the carbon atom, creating a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the chlorine. This polarization is a key factor in the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the carbon atom. viu.ca

Population analysis methods, such as Mulliken population analysis, can quantify these partial charges. For this compound, the carbon atom bonded to chlorine (C1) would exhibit a significant positive charge, making it an electrophilic center. researchgate.net The analysis would also detail the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting the molecule's behavior in chemical reactions.

Hypothetical Data Table: Calculated Atomic Charges in this compound

This data is hypothetical and serves as an illustration of typical results from quantum chemical calculations.

| Atom | Mulliken Charge (e) |

| C1 (CH2Cl) | +0.15 |

| Cl | -0.25 |

| C2 (CH-CH3) | -0.05 |

| C3 (CH2) | -0.20 |

Conformational Analysis and Energy Minima

Due to the flexibility of its long alkyl chain, this compound can exist in numerous spatial arrangements, known as conformations. libretexts.org Conformational analysis aims to identify the most stable of these arrangements, which correspond to energy minima on the potential energy surface. semanticscholar.orgnih.gov

Computational methods can systematically rotate the single bonds within the molecule and calculate the corresponding energy, allowing for the mapping of the potential energy surface. The results would show that staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. libretexts.org Furthermore, the bulky methyl and chloro groups will prefer to be in positions that minimize steric hindrance.

For the chiral center at C2, different spatial arrangements of the substituents will have distinct energies. The most stable conformer would likely have the long alkyl chain in a staggered, low-energy arrangement, with the chloro and methyl groups positioned to minimize steric interactions. researchgate.net

Hypothetical Data Table: Relative Energies of this compound Conformers

This data is hypothetical and based on general principles of conformational analysis.

| Conformer | Dihedral Angle (Cl-C1-C2-C3) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche | 60° | 0.95 |

| Eclipsed | 0° | 4.50 |

Reaction Pathway Modeling and Transition State Determination

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. For this compound, this would primarily involve modeling its nucleophilic substitution and elimination reactions. viu.calibretexts.orglibretexts.org

By modeling the reaction pathway, computational methods can predict the kinetics and thermodynamics of reactions involving this compound. nih.govanu.edu.auacs.orgacademicjournals.org This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy relative to the reactants. This energy difference is the activation energy, which determines the reaction rate.

Hypothetical Data Table: Calculated Activation Energies for Nucleophilic Substitution

This data is hypothetical and illustrates the kind of results obtained from reaction pathway modeling.

| Reaction Pathway | Nucleophile | Solvent | Activation Energy (kcal/mol) |

| S(_N)2 | OH⁻ | Acetone | 22.5 |

| S(_N)1 | H₂O | Water | 28.0 |

Role of Solvation Models in Computational Chemistry

The solvent plays a crucial role in chemical reactions, and computational models must account for its effects. fiveable.me There are two main approaches to modeling solvation: implicit and explicit models. wikipedia.orgrsc.orgacs.orgolisystems.com

Explicit solvent models involve including a number of individual solvent molecules in the calculation. wikipedia.orgrsc.org This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining the reaction mechanism. rsc.orgacs.org For this compound, an explicit model could show how water molecules specifically solvate the leaving chloride ion, facilitating its departure. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comscilit.com For this compound, MD simulations can provide insights into the behavior of the bulk liquid and how individual molecules interact with each other. researchgate.netresearchgate.netibm.com

By simulating a system containing many this compound molecules, MD can predict macroscopic properties such as density, viscosity, and diffusion coefficients. The simulations would show how the long, nonpolar alkyl chains interact through van der Waals forces, leading to a certain degree of local ordering in the liquid state. researchgate.netresearchgate.net

The polar C-Cl bond would also lead to dipole-dipole interactions, influencing the orientation of neighboring molecules. MD simulations can also be used to study the behavior of this compound at interfaces, for example, at the interface with water, which is relevant for understanding its environmental fate. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR)

A hypothetical QSRR study for this compound would involve the calculation of various molecular descriptors and the development of a regression model to correlate these descriptors with a specific measure of reactivity, such as the rate constant (k) for a particular reaction (e.g., nucleophilic substitution or elimination).

Molecular Descriptors for this compound

The first step in a QSRR study is the calculation of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. For this compound, these descriptors can be categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the atomic connectivity. Examples include the Wiener index, Randić index, and Kier & Hall connectivity indices. These descriptors can provide insights into the molecule's size, shape, and degree of branching.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices. For this compound, the presence of the methyl group at the second position introduces steric hindrance, which can be quantified by these descriptors.

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electronegative chlorine atom significantly influences the electronic distribution in this compound.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide a more detailed description of the electronic structure. Parameters like the energy of the C-Cl bond, the charge on the chlorine atom, and the electrostatic potential can be calculated to predict the lability of the chlorine atom.

The following interactive data table presents a hypothetical set of calculated molecular descriptors for this compound, which would be essential for a QSRR analysis.

| Descriptor Category | Descriptor Name | Hypothetical Value | Significance for Reactivity |

| Topological | Wiener Index | 1342 | Relates to molecular branching and size. |

| Randić Connectivity Index | 6.892 | Reflects the degree of branching in the carbon chain. | |

| Geometrical | Molecular Surface Area (Ų) | 352.4 | Influences intermolecular interactions and accessibility of the reaction center. |

| Molecular Volume (ų) | 310.8 | Relates to the steric bulk of the molecule. | |

| Electronic | Dipole Moment (Debye) | 2.15 | Indicates the overall polarity of the molecule. |

| Partial Charge on C1 (e) | +0.12 | Represents the electrophilicity of the carbon atom bonded to chlorine. | |

| Partial Charge on Cl (e) | -0.25 | Indicates the negative charge accumulation on the chlorine atom. | |

| Quantum Chemical | HOMO Energy (eV) | -10.5 | Relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | +1.2 | Relates to the molecule's ability to accept electrons. | |

| C-Cl Bond Dissociation Energy (kcal/mol) | 81.5 | A direct measure of the strength of the bond to be broken in substitution/elimination reactions. |

Development of the QSRR Model

Once the molecular descriptors are calculated, a mathematical model is developed to correlate them with the observed or predicted reactivity. Multiple Linear Regression (MLR) is a common technique used for this purpose, where the reactivity (log k) is expressed as a linear combination of the most relevant descriptors.

A hypothetical QSRR equation for a nucleophilic substitution reaction of this compound might look like this:

log k = β₀ + β₁ (Partial Charge on C1) + β₂ (LUMO Energy) + β₃ (Molecular Volume)

Where:

log k is the logarithm of the reaction rate constant.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

The significance of each descriptor in the model would provide insights into the factors governing the reactivity of this compound. For instance, a positive coefficient for the partial charge on C1 would suggest that a more electrophilic carbon atom leads to a faster reaction rate. A negative coefficient for molecular volume would indicate that increased steric bulk hinders the reaction.

Detailed Research Findings from a Theoretical QSRR Study

A comprehensive QSRR investigation on this compound and a series of structurally related chloroalkanes could yield the following detailed findings:

Influence of Alkyl Chain Branching: By comparing the reactivity of this compound with its linear isomer, 1-chlorodecane, and other branched isomers, the QSRR model could quantify the steric hindrance effect of the methyl group at the C2 position. It would be expected that the branching decreases the rate of S_N2 reactions due to increased steric hindrance around the reaction center.

Role of Electronic Effects: The model would likely highlight the importance of electronic descriptors, such as the partial charge on the carbon atom bonded to the chlorine and the C-Cl bond polarity. These descriptors would be crucial in predicting the susceptibility of the molecule to nucleophilic attack.

Predictive Power of the Model: A well-validated QSRR model could be used to predict the reactivity of other, yet unsynthesized, branched chloroalkanes. This predictive capability is a significant advantage of QSRR methodologies in chemical research and development.

The following interactive data table simulates the results of a hypothetical QSRR study comparing the predicted reactivity of this compound with related compounds.

| Compound | Molecular Volume (ų) | Partial Charge on C1 (e) | Predicted log k (S_N2) |

| 1-Chlorodecane | 295.1 | +0.11 | -4.5 |

| This compound | 310.8 | +0.12 | -5.2 |

| 1-Chloro-3-methyldecane | 311.2 | +0.11 | -4.8 |

| 2-Chloro-2-methyldecane | 309.5 | +0.18 | -6.5 (favors S_N1) |

These simulated findings illustrate how a QSRR model can provide quantitative insights into the structure-reactivity relationships of this compound, highlighting the interplay of steric and electronic factors in determining its chemical behavior.

Environmental Transformation Pathways of Halogenated Alkanes with Relevance to 1 Chloro 2 Methyldecane

Microbial Biodegradation Mechanisms

Microbial biodegradation is a key process in the natural attenuation of halogenated alkanes. Microorganisms have evolved diverse enzymatic machinery to utilize these compounds as sources of carbon and energy or to detoxify them through co-metabolism. The biodegradation of chlorinated alkanes can proceed under both aerobic and anaerobic conditions, each involving distinct enzymatic pathways. eurochlor.org

Under aerobic conditions, the initial step in the degradation of chlorinated alkanes is typically the cleavage of the carbon-halogen bond, a reaction catalyzed by dehalogenases. nih.gov Two main types of dehalogenases are involved in this process:

Hydrolytic Dehalogenases (Haloalkane Dehalogenases): These enzymes catalyze the cleavage of the carbon-halogen bond via a hydrolytic reaction, replacing the halogen atom with a hydroxyl group. mdpi.com This reaction converts the haloalkane into a corresponding alcohol, which can then be further metabolized by the microorganism through common metabolic pathways like β-oxidation. researchgate.net The general reaction can be represented as: R-X + H₂O → R-OH + H⁺ + X⁻ (where R is an alkyl group and X is a halogen).

The effectiveness of these enzymes is influenced by the structure of the chlorinated alkane, including the chain length and the position of the chlorine atom. nih.govoup.com

Table 1: Aerobic Dehalogenation Enzymes Relevant to Chlorinated Alkanes

| Enzyme Type | Mechanism | Relevance to 1-Chloro-2-methyldecane |

| Hydrolytic Dehalogenases | Hydrolysis of C-Cl bond to form an alcohol. | Likely a primary degradation pathway, converting it to 2-methyldecan-1-ol. |

| Oxygenolytic Dehalogenases | Incorporation of oxygen, often hydroxylation. | Could initiate degradation at the terminal methyl group, leading to a chlorinated carboxylic acid intermediate. |

In anaerobic environments, a key degradation pathway for chlorinated alkanes is reductive dechlorination. regenesis.com In this process, the chlorinated compound serves as an electron acceptor, and the chlorine atom is removed and replaced by a hydrogen atom. epa.gov This process is also referred to as halorespiration or dehalorespiration. epa.gov

Reductive dechlorination is a stepwise process that can lead to the complete detoxification of highly chlorinated compounds to non-chlorinated end products like ethene and ethane. regenesis.comresearchgate.net The reaction is energetically favorable for the microorganisms carrying it out. eurochlor.org For this compound, anaerobic reductive dechlorination would result in the formation of 2-methyldecane.

This process is particularly important for the remediation of groundwater and sediments contaminated with chlorinated solvents. frontiersin.org The rate of reductive dechlorination can be enhanced by the addition of electron donors, such as hydrogen, to the subsurface. regenesis.com

A variety of microbial strains, primarily bacteria, have been identified with the ability to degrade chlorinated alkanes. These microorganisms have been isolated from both contaminated and pristine environments. researchgate.net Some of the key genera known for their dehalogenating capabilities include:

Pseudomonas : Several species within this genus are known to degrade a range of chlorinated compounds under aerobic conditions. For instance, Pseudomonas sp. strain 273 has been shown to possess an oxygenolytic dehalogenase capable of degrading middle-chain polychlorinated alkanes. nih.govoup.com Pseudomonas putida has also been studied for its dehalogenase activity. nih.gov

Rhodococcus : Members of this genus are known for their broad metabolic capabilities, including the degradation of halogenated alkanes. Rhodococcus species possess haloalkane dehalogenases with activity towards longer-chain and multiply halogenated alkanes. acs.org

Dehalococcoides : This is a key genus involved in the anaerobic reductive dechlorination of chlorinated ethenes. frontiersin.org While primarily studied for smaller chlorinated molecules, the enzymatic machinery of such organisms could potentially act on larger chloroalkanes.

Dehalobacter and Desulfitobacterium : These are other important genera of anaerobic bacteria capable of organohalide respiration. frontiersin.org

The isolation and characterization of these and other microbial strains are crucial for developing effective bioremediation strategies for sites contaminated with chlorinated alkanes.

Table 2: Examples of Microbial Genera Involved in Chlorinated Alkane Degradation

| Microbial Genus | Degradation Pathway | Relevance to this compound |

| Pseudomonas | Aerobic dehalogenation | Potential for aerobic degradation in soil and water. |

| Rhodococcus | Aerobic dehalogenation | Known to degrade longer-chain haloalkanes, making it relevant. |

| Dehalococcoides | Anaerobic reductive dechlorination | Key players in anaerobic environments where reductive dechlorination is the primary pathway. |

| Dehalobacter | Anaerobic reductive dechlorination | Also significant in anaerobic degradation scenarios. |

| Desulfitobacterium | Anaerobic reductive dechlorination | Contributes to the anaerobic transformation of chlorinated compounds. |

The ability of microorganisms to degrade halogenated alkanes is encoded in their genetic material. The key genes involved are those that code for dehalogenating enzymes.

Haloalkane Dehalogenase Genes: These genes encode the hydrolytic dehalogenases. They have been identified and characterized in a variety of bacteria. The enzymes they produce often belong to the α/β-hydrolase fold superfamily. mdpi.com

Reductive Dehalogenase Genes (rdhA): In anaerobic bacteria, the enzymes responsible for reductive dechlorination are encoded by reductive dehalogenase homologous genes (rdhA). frontiersin.org A single organism can possess multiple rdhA genes, allowing it to dechlorinate a range of halogenated substrates. frontiersin.org The diversity of these genes within a microbial community is a key indicator of its potential for dechlorination activity. frontiersin.org

Understanding the genetic basis of biodegradation allows for the development of molecular tools to monitor and predict the bioremediation potential of contaminated sites. The presence and expression of these genes can be used as biomarkers for microbial dehalogenation activity.

Chemical Degradation Processes in Abiotic Environments

In the absence of light, halogenated alkanes can undergo chemical degradation through processes such as hydrolysis and oxidation. These reactions are particularly relevant in groundwater and soil environments where light penetration is limited.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated alkanes, hydrolysis involves the substitution of the halogen atom with a hydroxyl group, resulting in the formation of an alcohol and a hydrogen halide.

R-Cl + H₂O → R-OH + HCl

The hydrolysis of halogenated alkanes is a nucleophilic substitution reaction, where water acts as the nucleophile studysmarter.co.ukdocbrown.info. The mechanism of this reaction can be either bimolecular (Sₙ2) or unimolecular (Sₙ1), depending on the structure of the alkyl halide quora.compraxilabs.com.

Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom bonded to the halogen at the same time as the halogen atom leaves. This mechanism is typical for primary haloalkanes youtube.com.

Sₙ1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate. The rate-determining step is the slow ionization of the alkyl halide to form the carbocation, which is then rapidly attacked by the nucleophile. This mechanism is favored by tertiary haloalkanes due to the stability of the tertiary carbocation youtube.comdocbrown.info.

This compound is a secondary haloalkane. Secondary haloalkanes can undergo hydrolysis via both Sₙ1 and Sₙ2 mechanisms, and the predominant pathway depends on factors such as the solvent and reaction conditions docbrown.infosavemyexams.com. The rate of hydrolysis for chloroalkanes is generally slower compared to bromoalkanes and iodoalkanes because the C-Cl bond is stronger savemyexams.comstackexchange.com.

The reactivity order for hydrolysis based on the structure of the haloalkane is generally: tertiary > secondary > primary docbrown.infosavemyexams.com.

| Haloalkane Type | Predominant Mechanism | Relative Rate of Hydrolysis |

| Primary | Sₙ2 | Slowest |

| Secondary | Sₙ1 and Sₙ2 | Intermediate |

| Tertiary | Sₙ1 | Fastest |

Oxidation reactions are another important abiotic degradation pathway for halogenated alkanes in aqueous environments. These reactions are often mediated by powerful oxidizing agents, particularly hydroxyl radicals (•OH) wikipedia.orghydrogenlink.com. Hydroxyl radicals are highly reactive and non-selective, capable of oxidizing a wide range of organic compounds wikipedia.orgscirp.org.

In natural waters, hydroxyl radicals can be generated through various processes, including the photolysis of nitrates and dissolved organic matter. Advanced Oxidation Processes (AOPs), which are engineered systems for water treatment, are designed to generate high concentrations of hydroxyl radicals to degrade persistent organic pollutants wikipedia.orgscirp.org. Common AOPs include the use of ozone/UV, H₂O₂/UV, and Fenton's reagent (Fe²⁺/H₂O₂) wikipedia.org.

The reaction of hydroxyl radicals with alkanes typically proceeds via hydrogen abstraction, forming an alkyl radical and a water molecule wikipedia.org.

R-H + •OH → R• + H₂O

For this compound, the hydroxyl radical can abstract a hydrogen atom from any of the C-H bonds along the decane chain. The resulting alkyl radical then reacts with oxygen to form a peroxy radical, initiating a series of reactions that lead to the formation of more oxidized products such as alcohols, ketones, and eventually mineralization to CO₂ and H₂O wikipedia.org.

Studies on the oxidation of short-chain chlorinated paraffins (SCCPs) have demonstrated their effective degradation by various oxidants like potassium permanganate (KMnO₄), sodium persulfate (Na₂S₂O₈), and Fenton's reagent, with degradation efficiencies exceeding 90% under optimal conditions scies.org.

| Oxidant/Process | Mechanism | Relevance to this compound |

| Hydroxyl Radical (•OH) | Hydrogen abstraction | Primary oxidation pathway in natural and engineered systems. |

| Potassium Permanganate (KMnO₄) | Direct oxidation | Effective for in-situ chemical oxidation of contaminated sites. |

| Sodium Persulfate (Na₂S₂O₈) | Generation of sulfate radicals (SO₄•⁻) | Another AOP for remediation of contaminated water and soil. |

| Fenton's Reagent (Fe²⁺/H₂O₂) | Generation of •OH | A common AOP used for wastewater treatment. |

Advanced Research Applications of 1 Chloro 2 Methyldecane in Organic Synthesis

Precursor for Complex Molecular Architectures

No studies have been found that utilize 1-chloro-2-methyldecane as a precursor for the synthesis of complex molecular architectures.

Information regarding the use of this compound for the synthesis of other branched alkanes and alkenes is not present in the current body of scientific literature.

There are no documented methods or research findings on the conversion of this compound into functionalized long-chain compounds such as ethers, amines, or sulfides.

Stereodefined Building Block in Asymmetric Synthesis

The potential application of this compound as a stereodefined building block in asymmetric synthesis has not been explored in any available research.

Research into Polymer Precursors and Specialized Monomers

No research has been published on the use of this compound as a precursor for polymers or as a specialized monomer.

Use as a Mechanistic Probe in Reaction Development

The use of this compound as a mechanistic probe to study reaction mechanisms has not been reported in the scientific literature.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of chloroalkanes often involves methods like free-radical halogenation of alkanes or the conversion of alcohols using reagents that can generate significant waste. chemtube3d.comchemguide.co.ukmasterorganicchemistry.com Future research will undoubtedly focus on developing more sustainable and efficient synthetic pathways to 1-Chloro-2-methyldecane and related compounds.

Key Research Thrusts:

Selective C-H Activation/Chlorination: A major goal is the direct, selective chlorination of the primary carbon of 2-methyldecane. This would involve catalysts that can differentiate between the various C-H bonds in the molecule, a significant challenge due to the relative inertness of alkanes.

Biocatalysis: The use of enzymes, such as halogenases, could offer a highly selective and environmentally benign route to this compound. Research in this area would involve enzyme discovery and engineering to optimize activity for this specific substrate.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for chlorination reactions. Future work could involve the development of a continuous process for the synthesis of this compound, potentially integrating catalytic and purification steps.

Illustrative Data on Synthetic Methods for Chloroalkanes:

| Method | Description | Potential Advantages for this compound | Challenges |

| Free-Radical Halogenation | Reaction of an alkane with a halogen in the presence of UV light or heat. masterorganicchemistry.com | Utilizes readily available alkane precursors. | Lack of selectivity can lead to a mixture of isomers. |

| From Alcohols | Replacement of a hydroxyl group with a chlorine atom using reagents like HCl, SOCl₂, or PCl₃. chemguide.co.uk | Can be highly regioselective if the corresponding alcohol is available. | Reagents can be hazardous and produce stoichiometric waste. |

| Alkene Hydrochlorination | Addition of HCl across a double bond. | Highly regioselective (Markovnikov addition). | Requires an unsaturated precursor which may not be readily available. |

Advanced Catalytic Systems for Selective Transformations

The chlorine atom in this compound serves as a versatile functional handle, allowing for its conversion into a wide array of other compounds. wikipedia.orgschoolwires.net Future research will focus on the development of advanced catalytic systems to effect these transformations with high selectivity and efficiency.

Areas for Catalytic Innovation:

Cross-Coupling Reactions: The development of novel catalysts (e.g., based on nickel, palladium, or copper) for cross-coupling reactions involving this compound as an electrophile would enable the formation of new carbon-carbon and carbon-heteroatom bonds.

Catalytic Nucleophilic Substitution: While primary haloalkanes readily undergo S\textsubscript{N}2 reactions, catalysts can be employed to enhance reaction rates and enable the use of weaker nucleophiles. studymind.co.uksavemyexams.com

Enantioconvergent Catalysis: For chiral haloalkanes, catalytic methods that can convert a racemic mixture into a single enantiomer of a product are highly desirable. acs.org

Integration of Machine Learning and AI in Reaction Prediction and Design

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. beilstein-journals.orgrjptonline.org For this compound, these computational tools can accelerate the discovery of new reactions and synthetic routes.

Prospective AI and ML Applications:

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the likely products, yields, and optimal conditions for reactions involving this compound. acs.orgrsc.org

Retrosynthesis Planning: AI algorithms can propose novel synthetic pathways to this compound, potentially identifying more efficient or sustainable routes than those conceived by human chemists.

Catalyst Design: Machine learning can be used to identify promising new catalyst structures for specific transformations of this compound, accelerating the catalyst development cycle. chemrxiv.org

Deeper Understanding of Environmental Fate and Remediation Mechanisms

The environmental impact of chlorinated hydrocarbons is a significant concern. nih.govcanada.ca Future research is needed to fully understand the environmental fate of this compound and to develop effective remediation strategies.

Key Environmental Research Questions:

Biodegradation Pathways: Identifying microorganisms and enzymatic pathways capable of degrading this compound is crucial for assessing its persistence and potential for bioremediation.

Abiotic Degradation: Investigating the rates and products of abiotic degradation processes, such as hydrolysis and photolysis, will provide a more complete picture of its environmental lifetime.

Advanced Remediation Techniques: Research into advanced oxidation processes, microbial fuel cells, and other innovative technologies for the remediation of soil and water contaminated with chlorinated alkanes will be essential. scientific.netnih.govresearchgate.net

Factors Influencing Environmental Fate of Chlorinated Alkanes:

| Factor | Description | Relevance to this compound |

| Chain Length & Branching | Longer and more branched alkanes can be more resistant to biodegradation. | The C11 branched structure may influence its environmental persistence. |

| Chlorine Content | Higher chlorine content can decrease water solubility and increase persistence. nih.gov | As a monochlorinated alkane, it may be more amenable to degradation than polychlorinated compounds. |

| Sorption to Soil/Sediment | Chlorinated alkanes tend to adsorb to organic matter in soil and sediment, reducing their bioavailability. publications.gc.ca | This process will likely be a key factor in its environmental transport and fate. |

Exploration of New Chemical Reactivity and Synthetic Utilities

While the basic reactivity of primary chloroalkanes is well-established, there is always room for the discovery of new transformations and applications. chemguide.co.uk Future research could uncover novel reactivity patterns for this compound, expanding its utility in organic synthesis.

Potential Areas for Exploration:

Radical-Mediated Reactions: Investigating novel radical-based transformations of this compound could lead to new methods for functionalization.

Electrochemical Synthesis: The use of electrochemistry to mediate reactions of this compound could provide a green and efficient alternative to traditional chemical reagents.

Synthesis of Novel Materials: The long, branched alkyl chain of this compound could be incorporated into polymers or surfactants to create materials with unique properties. The functionalization of materials like carbon nanotubes with long alkyl chains is an area of active research. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.